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molecular formula C7H13N3O B8749466 N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine CAS No. 62347-89-1

N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No. B8749466
M. Wt: 155.20 g/mol
InChI Key: GBCUZGMLIHBCMJ-UHFFFAOYSA-N
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Patent
US04163048

Procedure details

3-Methyl-5-trichloromethyl-1,2,4-oxadiazole (43 g, 0.21 mole) was added to n-butylamine (46.75 g, 0.63 mole) and stirred at room temperature overnight. Excess amine was removed under vacuum and the residue distilled (oil bath 110° C./0.5 mm Hg). Recrystallisation fromm petroleum ether 60°-80° C. gave the title compound as white plates 26 g, m.p. 62°-65° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
46.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5](C(Cl)(Cl)Cl)[O:4][N:3]=1.[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([NH:15][C:5]1[O:4][N:3]=[C:2]([CH3:1])[N:6]=1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
CC1=NOC(=N1)C(Cl)(Cl)Cl
Name
Quantity
46.75 g
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess amine was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (oil bath 110° C./0.5 mm Hg)
CUSTOM
Type
CUSTOM
Details
Recrystallisation fromm petroleum ether 60°-80° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)NC1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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